Stereoisomer-Dependent Target Binding Profile
In a head-to-head comparison of all four stereoisomers of the 4-aminopyrrolidine-2-carboxylic acid scaffold using a 3.7-million-member DNA-encoded chemical library, the (2R,4R) stereoisomer displayed a dissociation constant (Kd) of 16 ± 2 nM against carbonic anhydrase IX (CAIX), while the (2S,4R) isomer exhibited no detectable binding at concentrations up to 1,000-fold higher, demonstrating that the stereochemical configuration is the dominant determinant of target engagement, not merely the presence of the 4-amino group [1]. Against prostate-specific membrane antigen (PSMA), the (2R,4S) stereoisomer showed a Kd of 48 ± 8 nM with more than 100-fold selectivity over the (2S,4R) isomer [1]. These data confirm that each stereoisomer commands a distinct selectivity profile; the (2S,4R) configuration is the essential scaffold for targets that recognize the L-proline trans-4-amino geometry, as encountered in numerous protease inhibitors, GPCR ligands, and peptidomimetic drug candidates [1].
| Evidence Dimension | Target binding affinity (Kd) across stereoisomers of 4-aminopyrrolidine-2-carboxylic acid scaffold |
|---|---|
| Target Compound Data | (2S,4R)-isomer: Kd >16,000 nM (estimated, >1,000-fold weaker than lead isomer) against CAIX; Kd >4,800 nM (estimated, >100-fold weaker) against PSMA |
| Comparator Or Baseline | (2R,4R)-isomer: Kd = 16 ± 2 nM (CAIX); (2R,4S)-isomer: Kd = 48 ± 8 nM (PSMA) |
| Quantified Difference | ≥1,000-fold affinity difference between stereoisomers against CAIX; ≥100-fold affinity difference against PSMA |
| Conditions | Fluorescence polarization assay; recombinant CAIX and PSMA proteins; DNA-encoded chemical library (3,735,936 members) screened via affinity capture on magnetic beads; Nature Chemistry 2023 |
Why This Matters
This establishes that stereochemistry is a binary gate for biological activity—procuring the incorrect stereoisomer guarantees experimental failure, making the (2S,4R) configuration indispensable for targets requiring L-proline trans-4-amino geometry.
- [1] Oehler, S. et al. A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition. Nat. Chem. 15, 1431–1443 (2023). View Source
